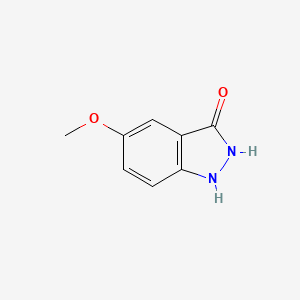

5-Methoxy-1H-indazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIODNHCPBUTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451196 | |

| Record name | 3-Hydroxy-5-methoxy (1H)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99719-37-6 | |

| Record name | 3-Hydroxy-5-methoxy (1H)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of the 5 Methoxy 1h Indazol 3 Ol Scaffold

Reactivity Profiles of the Indazol-3-ol Ring System

The inherent chemical behavior of the 5-Methoxy-1H-indazol-3-ol scaffold is dictated by the electronic properties of the fused bicyclic system. The molecule's reactivity is primarily centered around three key features: the tautomeric equilibrium of the indazol-3-ol core, the potential for electrophilic substitution on the benzene (B151609) ring, and the reactivity of the pyrazole (B372694) ring's nitrogen and hydrogen atoms.

Indazol-3-ols, including the 5-methoxy derivative, exist in a state of tautomeric equilibrium. This phenomenon involves the migration of a proton and the shifting of double bonds, resulting in multiple, interconvertible isomers. The principal tautomeric forms for this scaffold are the hydroxy-indazole form (A, 1H-indazol-3-ol), the keto-indazole or indazolone form (B, 1,2-dihydro-3H-indazol-3-one), and the less common 2H-indazole form (C, 2H-indazol-3-ol). researchgate.netresearchgate.net

The equilibrium between these forms is influenced by factors such as the solvent, pH, and the electronic nature of substituents on the ring. While the 1H-indazole tautomer is generally considered the most thermodynamically stable form in many conditions, the presence of the C3-hydroxyl group introduces significant equilibrium with the indazolone form. researchgate.netnih.gov This equilibrium is a critical consideration in derivatization strategies, as the different tautomers present distinct reactive sites. For instance, reactions targeting the hydroxyl group will proceed via tautomer A, whereas reactions involving the N1-H or N2-H protons are relevant to all forms.

Table 1: Principal Tautomeric Forms of this compound

| Tautomeric Form | Structure | IUPAC Name |

|---|---|---|

| A (Hydroxy) |  |

This compound |

| B (Keto) |  |

5-Methoxy-1,2-dihydro-3H-indazol-3-one |

| C (2H-Hydroxy) |  | 5-Methoxy-2H-indazol-3-ol |

| 5-Methoxy-2H-indazol-3-ol |

The benzene portion of the this compound ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group at the C5 position. The methoxy group is a powerful ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C4 and C6) and para (C7) to itself.

However, the regiochemical outcome is also influenced by the pyrazole ring, which acts as a deactivating group, and by steric hindrance. The C4 position is sterically hindered by the adjacent fused pyrazole ring. The C7 position, while electronically activated, is also subject to steric effects from the peri-position relative to the pyrazole N1. Therefore, electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, is most likely to occur at the C6 position, which is para to the methoxy group and less sterically encumbered. Precise control over reaction conditions is necessary to achieve selective functionalization and avoid polysubstitution.

The pyrazole ring contains two nitrogen atoms and an acidic imino hydrogen (N1-H), which are key sites of reactivity. The imino hydrogen can be readily deprotonated by a base to form an indazolide anion. This anion is a potent nucleophile, with negative charge density distributed between N1 and N2. This dual nucleophilicity is the root cause of the regioselectivity challenges often encountered during N-functionalization reactions, which can lead to mixtures of N1 and N2 substituted products. nih.govnih.gov

Furthermore, the pyrazole ring itself is considered π-excessive, indicating a high electron density that makes it susceptible to certain reactions. mdpi.com While the benzene ring is the primary site for electrophilic attack, the C3 position of the pyrazole ring can also be a target for functionalization, particularly in transition-metal-catalyzed cross-coupling reactions. mdpi.com

Directed Functionalization and Post-Synthetic Modification

Modern synthetic strategies have increasingly focused on the direct functionalization of the indazole scaffold to introduce molecular diversity efficiently. These methods include direct C-H functionalization and controlled N-functionalization, which allow for precise modification of the core structure.

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic scaffolds like indazole. nih.gov These reactions, typically catalyzed by transition metals such as palladium, rhodium, or cobalt, enable the formation of new carbon-carbon or carbon-heteroatom bonds directly from a C-H bond, avoiding the need for pre-functionalized starting materials. mdpi.comrsc.org

For the 5-methoxy-indazole scaffold, C-H activation can be directed to specific positions on either the benzene or pyrazole rings. The use of a directing group, which coordinates to the metal catalyst, is a common strategy to control regioselectivity. nih.govsci-hub.se For example, a group installed at the N1 position can direct functionalization to the C7 position of the benzene ring. Alternatively, palladium-catalyzed direct arylation has been shown to be effective at the C3 position of the indazole ring, providing a route to 3-aryl-indazoles. mdpi.com These methods offer sophisticated pathways for late-stage modification of the indazole core.

The most common modification of the indazole scaffold is functionalization at the pyrazole nitrogen atoms. Alkylation and arylation reactions are fundamental for modulating the physicochemical and pharmacological properties of indazole derivatives. However, the direct alkylation or arylation of N-unsubstituted indazoles frequently yields a mixture of N1 and N2 regioisomers, which can be challenging to separate. nih.govnih.gov

The regiochemical outcome of N-functionalization is highly dependent on a variety of factors, including the nature of the substituent on the indazole ring, the electrophile, the base, and the solvent. nih.govresearchgate.net Studies have shown that steric and electronic effects play a crucial role. For instance, bulky substituents at the C7 position can favor N1 alkylation due to steric hindrance. nih.gov The choice of base and solvent can influence the nature of the indazolide ion pair (tight vs. solvent-separated), which in turn affects the site of attack. nih.gov Generally, polar aprotic solvents like DMF or DMSO and stronger bases can favor the formation of the thermodynamically more stable N1 isomer.

Table 2: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity

| Base | Solvent | Typical Outcome | Rationale |

|---|---|---|---|

| NaH | THF | High N1 selectivity | Favors the formation of a tight ion pair, leading to attack at the more sterically accessible and thermodynamically favored N1 position. nih.gov |

| Cs₂CO₃ | Dioxane | High N1 selectivity | The cesium cation can chelate with other functional groups on the indazole, directing the alkylation to the N1 position. nih.gov |

| K₂CO₃ | DMF/Acetone | Mixture of N1 and N2 | Milder conditions often lead to less selectivity, with the ratio influenced by the specific substrate and electrophile. mdpi.com |

C-Functionalization (C3, C4, C5, C6, C7) via Various Cross-Coupling and Substitution Reactions

The functionalization of the carbon framework of the this compound scaffold is a versatile strategy to introduce a wide array of substituents, thereby enabling the exploration of the chemical space for drug discovery. The C3 position is particularly reactive, while the positions on the benzene ring (C4, C5, C6, and C7) can also be targeted for modification.

C3-Functionalization:

The C3 position of the indazole ring is the most synthetically versatile carbon atom for functionalization. Direct C-H functionalization can be challenging, thus a common approach involves an initial halogenation step, typically iodination or bromination, to introduce a leaving group. chim.it For instance, 5-methoxyindazole can be quantitatively iodinated at the C3 position using iodine (I2) and potassium hydroxide (B78521) (KOH) in dioxane. chim.it This 3-iodo intermediate serves as a versatile precursor for various palladium-catalyzed cross-coupling reactions.

Common cross-coupling reactions employed for C3-functionalization include:

Suzuki-Miyaura Coupling: This reaction couples the 3-iodoindazole derivative with boronic acids or esters to form C-C bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl moieties at the C3 position.

Negishi Coupling: This involves the use of organozinc reagents for the formation of C-C bonds. chim.it

Buchwald-Hartwig Amination: This reaction allows for the introduction of N-based nucleophiles to form 3-aminoindazole derivatives.

Radical C3-nitration of 2H-indazoles has also been achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen as oxidants, indicating another pathway for C3 functionalization. chim.it

Interactive Data Table: Examples of C3-Functionalization Reactions on the Indazole Scaffold

| Reaction Type | Reagents and Conditions | Product Type |

| Iodination | I2, KOH, Dioxane | 3-Iodo-5-methoxy-1H-indazole |

| Bromination | NBS, various solvents (e.g., MeCN, CHCl3) | 3-Bromo-1H-indazole derivatives |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-1H-indazole derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-1H-indazole derivatives |

| Negishi Coupling | Organozinc reagent, Pd catalyst | 3-Alkyl/Aryl-1H-indazole derivatives |

| Nitration | Fe(NO3)3, TEMPO, O2 | 3-Nitro-2H-indazole derivatives |

C4, C6, and C7-Functionalization:

Functionalization at the C4, C6, and C7 positions of the benzene ring of this compound generally proceeds through electrophilic aromatic substitution reactions. The directing effect of the substituents on the ring governs the regioselectivity of these reactions. The methoxy group at C5 is an activating, ortho-, para-directing group, while the pyrazole moiety is generally considered a deactivating group. Therefore, electrophilic substitution is expected to be directed primarily to the C4 and C6 positions, which are ortho and para to the methoxy group, respectively. The C7 position is sterically hindered and less favored for substitution. Halogenation, nitration, and Friedel-Crafts reactions are common methods to introduce functional groups at these positions, although specific examples for the this compound scaffold are not extensively documented.

C5-Functionalization:

The C5 position is already substituted with a methoxy group. Derivatization at this position would typically involve either modification of the methoxy group itself (e.g., O-demethylation to a hydroxyl group, followed by further functionalization) or displacement of a suitable leaving group installed at this position through more complex synthetic routes.

Oxidation and Reduction Chemistry of Indazol-3-ol Derivatives

The oxidation and reduction of the indazol-3-ol scaffold can lead to derivatives with altered electronic properties and biological activities.

Oxidation:

The indazol-3-ol tautomer is in equilibrium with its keto form, 1H-indazol-3(2H)-one. This indazolone moiety can be the product of oxidation reactions. For instance, an efficient oxo-sulfonylation protocol for the synthesis of N-sulfonylated indazolones from 2H-indazoles employs sulfinic acid as a sulfonylating agent in the presence of tert-butyl hydroperoxide (TBHP) under ambient air, suggesting that the indazole ring can be oxidized under certain conditions. organic-chemistry.org The synthesis of indazolones from o-nitrobenzyl alcohols through a base-mediated in situ conversion to o-nitrosobenzaldehyde also represents an oxidative transformation leading to the indazolone core. organic-chemistry.orgresearchgate.net

Reduction:

The aromatic indazole ring is generally stable and resistant to reduction under standard catalytic hydrogenation conditions. However, substituents on the ring can undergo reduction. For example, nitro-substituted indazoles can be reduced to the corresponding aminoindazoles. The synthesis of 2H-indazoles through a reductive cyclization of ortho-imino-nitrobenzene substrates promoted by tri-n-butylphosphine is an example where a nitro group is reduced to facilitate ring formation. acs.org While the complete reduction of the indazole ring system is not commonly reported, specific and forceful reducing conditions might lead to saturation of the benzene or pyrazole ring, though this would likely result in a loss of aromaticity and a significant change in the molecule's properties.

Exploitation of the Hydroxyl Group at C3 for Derivatization

The hydroxyl group at the C3 position of this compound is a key functional handle for derivatization through reactions such as esterification and etherification. These modifications can alter the compound's lipophilicity, solubility, and ability to form hydrogen bonds, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

Evidence for the reactivity of the C3-hydroxyl group is seen in the formation of acetate (B1210297) esters. For example, 1-acetyl-1H-indazol-3-ol can be further acetylated at the C3-hydroxyl group to yield 1-acetyl-1H-indazol-3-ol acetate. nih.gov This confirms that the hydroxyl group is available for acylation.

Interactive Data Table: Potential Derivatization of the C3-Hydroxyl Group

| Reaction Type | Reagent Example | Product Type | Potential Property Change |

| Esterification | Acetic anhydride, Acyl chlorides | 3-Acyloxy-1H-indazole | Increased lipophilicity, prodrug potential |

| Etherification | Alkyl halides (e.g., methyl iodide) | 3-Alkoxy-1H-indazole | Altered H-bond donation, increased metabolic stability |

These derivatization strategies allow for the fine-tuning of the molecule's properties. For instance, converting the hydroxyl group to an ester can create a prodrug that is hydrolyzed in vivo to release the active parent compound.

Scaffold Derivatization for Enhanced Bioactivity

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. nih.gov Derivatization of the this compound scaffold at various positions is a proven strategy to enhance its therapeutic potential.

Substitutions at the C3, C5, and N1/N2 positions have been shown to be critical for modulating biological activity. For example, the introduction of various aryl or heteroaryl groups at the C3 position through Suzuki coupling has led to the development of potent kinase inhibitors. nih.gov The nature of the substituent at the C5 position also plays a significant role in determining the biological activity profile.

In the context of anti-inflammatory activity, N-substituted indazolones have been shown to be potent agents in mice, with their mechanism of action linked to the blockage of cytokine release and inhibition of enzymes like cyclooxygenase and 5'-lipoxygenase. nih.gov Furthermore, derivatives of 1H-indazole have been developed as aryl hydrocarbon receptor (AHR) agonists with potential applications in treating psoriasis. researchgate.netnih.gov

Interactive Data Table: Examples of Indazole Scaffold Derivatization and Corresponding Bioactivity

| Position of Derivatization | Type of Substituent | Resulting Bioactivity | Reference Compound Class |

| N1 | Substituted benzyl (B1604629) groups | Anti-inflammatory | N-substituted indazolones nih.gov |

| C3 | (4-(heterocyclyl)phenyl) groups | Tyrosine threonine kinase (TTK) inhibition (Antitumor) | 3-substituted-1H-indazole-5-carboxamides nih.gov |

| C3 | Methylene-2-thioxoimidazolidin-4-one | Aryl hydrocarbon receptor (AHR) agonism (Anti-psoriasis) | 5-((1H-indazol-3-yl)methylene) derivatives nih.gov |

| C3 | Amino group with further modifications | Bcr-Abl inhibition (Antitumor) | 1H-indazol-3-amine derivatives nih.gov |

| C5 | Various substituents | Anaplastic lymphoma kinase (ALK) inhibition (Antitumor) | 3-amino-5-substituted indazoles nih.gov |

The strategic modification of the this compound scaffold, guided by structure-activity relationship (SAR) studies, continues to be a fruitful area of research for the discovery of new and improved therapeutic agents.

Medicinal Chemistry and Pharmacological Research Applications of the 5 Methoxy 1h Indazol 3 Ol Scaffold and Its Derivatives

General Overview of Biological Activities Associated with the Indazole Scaffold

The indazole scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to multiple, diverse biological targets, leading to a wide array of biological activities. nih.govrsc.org Indazole-containing compounds have been investigated and developed for a multitude of therapeutic applications. nih.govresearchgate.net

Key biological activities associated with the indazole scaffold include:

Anti-inflammatory: Many indazole derivatives have demonstrated potent anti-inflammatory properties. nih.govresearchgate.netnih.gov

Anticancer: The indazole nucleus is a core component of numerous anticancer agents, with several compounds having entered clinical trials or being approved for use. rsc.orgrsc.orgmdpi.com These compounds often function by inhibiting kinases involved in cancer cell proliferation and survival.

Antibacterial and Antifungal: Indazole derivatives have shown activity against various bacterial and fungal strains. nih.govnih.gov

Antiviral: Notably, anti-HIV activity has been reported for certain indazole-containing molecules. nih.govresearchgate.net

Other Activities: A broad range of other pharmacological effects have been observed, including antiarrhythmic, antiprotozoal, antidepressant, and neuroprotective properties. nih.govrsc.orgresearchgate.net

The versatility of the indazole scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. nih.gov

Enzyme Inhibition Research

A significant area of research for indazole derivatives has been their role as enzyme inhibitors. The specific structural features of the 5-Methoxy-1H-indazol-3-ol scaffold and its analogues make them suitable candidates for interacting with the active sites of various enzymes.

Indazol-3-ol Derivatives as D-Amino Acid Oxidase (DAAO) Inhibitors

D-Amino Acid Oxidase (DAAO) is an enzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Inhibition of DAAO is a therapeutic strategy for schizophrenia and other neurological disorders, as it increases D-serine levels and enhances NMDA receptor function. nih.gov

Research has identified 1H-indazol-3-ol derivatives as a novel class of potent DAAO inhibitors. nih.govnih.gov A pharmacophore and structure-activity relationship (SAR) analysis led to the investigation of this scaffold, resulting in the discovery of nanomolar inhibitors. nih.gov For instance, 6-fluoro-1H-indazol-3-ol was found to significantly increase plasma D-serine levels in in vivo studies in mice. nih.gov These findings highlight the potential of the 1H-indazol-3-ol core in developing new treatments for central nervous system disorders. nih.govresearchgate.net

Table 1: Examples of Indazol-3-ol Derivatives as DAAO Inhibitors

| Compound | DAAO Inhibitory Activity | Reference |

| 6-fluoro-1H-indazol-3-ol | Significantly increased plasma D-serine levels in mice | nih.gov |

Inhibition of Fibroblast Growth Factor Receptors (FGFRs) by Indazole-3-amine Derivatives

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. mdpi.com Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for cancer therapy. mdpi.comnih.govnih.gov

Derivatives of the 1H-indazol-3-amine scaffold have been developed as potent FGFR inhibitors. nih.govnih.gov Through strategies like scaffold hopping and molecular hybridization, novel compounds have been synthesized and evaluated for their inhibitory activity against FGFR1. nih.gov For example, compound 7r, featuring a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, was identified as a highly potent FGFR1 inhibitor with an IC50 value of 2.9 nM in enzymatic assays and 40.5 nM in cellular assays. nih.gov Further optimization by incorporating fluorine substituents led to the discovery of compound 2a, which exhibited potent activity against both FGFR1 and FGFR2. nih.gov

Table 2: FGFR Inhibitory Activity of Indazole-3-amine Derivatives

| Compound | Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference |

| 7n | FGFR1 | 15.0 | 642.1 | nih.gov |

| 7r | FGFR1 | 2.9 | 40.5 | nih.gov |

| 2a | FGFR1 | < 4.1 | 25.3 (KG1 cells) | nih.gov |

| 2a | FGFR2 | 2.0 ± 0.8 | 77.4 (SNU16 cells) | nih.gov |

Kinase Inhibitory Activities (e.g., ALK, Bcr-Abl)

The indazole scaffold is a well-established core for the development of kinase inhibitors targeting various malignancies. nih.govresearchgate.net

One of the most significant targets is the Bcr-Abl fusion protein, a deregulated tyrosine kinase responsible for chronic myeloid leukemia (CML). nih.govnih.gov Indazole derivatives have been designed and synthesized as potent Bcr-Abl inhibitors, including those active against the T315I "gatekeeper" mutant, which confers resistance to first-line therapies like imatinib. nih.govtandfonline.com For instance, the diarylamide 3-aminoindazole derivative AKE-72 (5) was developed as a potent pan-BCR-ABL inhibitor, with an IC50 of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the T315I mutant. nih.govtandfonline.com

Table 3: Bcr-Abl Inhibitory Activity of an Indazole Derivative

| Compound | Target | IC50 (nM) | Reference |

| AKE-72 (5) | BCR-ABLWT | < 0.5 | nih.govtandfonline.com |

| AKE-72 (5) | BCR-ABLT315I | 9 | nih.govtandfonline.com |

While the prompt mentions Anaplastic Lymphoma Kinase (ALK), another important target in cancer therapy, the provided search results focus more on Bcr-Abl inhibition by indazole derivatives.

5-Lipoxygenase Inhibition by 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. nih.govnih.gov Inhibition of 5-LOX is a therapeutic approach for treating inflammatory conditions such as asthma. nih.govnih.gov

A series of 1,5-disubstituted indazol-3-ol derivatives have been synthesized and shown to possess significant anti-inflammatory activity. nih.gov Notably, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (compound 27) was identified as a potent inhibitor of 5-lipoxygenase, with an IC50 of 44 nM. nih.gov This compound also demonstrated in vivo efficacy by inhibiting antigen-induced airway eosinophilia in guinea pigs. nih.gov

Table 4: Anti-inflammatory and 5-LOX Inhibitory Activity

| Compound | Activity | IC50 / Effect | Reference |

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27) | 5-Lipoxygenase Inhibition | 44 nM | nih.gov |

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27) | Inhibition of contraction of sensitized guinea pig tracheal segments | 2.9 µM | nih.gov |

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27) | Inhibition of antigen-induced airway eosinophilia in guinea pigs | 47% inhibition at 1 mg/kg i.p. | nih.gov |

Rho Kinase Inhibition

The Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that have been identified as significant therapeutic targets for a multitude of diseases, including hypertension, glaucoma, and cancer. The indazole nucleus has been recognized as a promising scaffold for the development of ROCK inhibitors. Research into the structure-activity relationships (SAR) of indazole-based ROCK inhibitors has provided valuable insights into the molecular features required for potent inhibition.

While specific studies focusing exclusively on this compound derivatives are not extensively documented in publicly available research, the broader class of indazole derivatives has shown significant promise. For instance, a series of 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-hydroxy(or 2-amino) analogs and 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl)-2-hydroxy(or 2-amino) inhibitors of ROCK-II have been designed and evaluated. nih.gov Within these series, compounds such as SR-1459 demonstrated a potent ROCK-II inhibition with an IC50 of 13 nM. nih.gov The SAR studies indicated that the nature of the substituents on the piperazine (B1678402) or piperidine (B6355638) ring plays a crucial role in the inhibitory activity.

Further research is warranted to explore the specific contribution of the 5-methoxy group on the indazole ring to ROCK inhibition. It is hypothesized that this electron-donating group could influence the electronic properties of the indazole core and potentially enhance its interaction with the kinase's active site.

Table 1: Rho Kinase (ROCK) Inhibitory Activity of Selected Indazole Derivatives

| Compound | Structure | Target | IC50 (nM) |

| SR-1459 | 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-amino analog | ROCK-II | 13 |

| SR-715 | 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl)-2-hydroxy analog | ROCK-II | 80 |

| SR-899 | 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl)-2-amino analog | ROCK-II | 100 |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for the development of anticancer agents. A variety of heterocyclic compounds have been investigated as tubulin polymerization inhibitors, with the goal of disrupting microtubule dynamics and inducing apoptosis in cancer cells.

While direct studies on this compound derivatives as tubulin polymerization inhibitors are limited, research on related 3-aroyl indazoles has shown significant promise. figshare.com Modification at the C-7 position of the indazole ring led to a significant structure-activity relationship, with acetylene (B1199291) modifications resulting in potent cytotoxicity against various tumor cell lines, with IC50 values in the single-digit nanomolar range. figshare.com These compounds were found to inhibit in vitro tubulin polymerization at levels comparable to the well-known inhibitor combretastatin (B1194345) A4 and were shown to bind to the colchicine (B1669291) site on tubulin. figshare.com

The exploration of the this compound scaffold in this context could be a fruitful area of research. The methoxy (B1213986) group at the 5-position may influence the binding affinity and selectivity of these compounds for the colchicine binding site on tubulin.

Receptor Modulation Studies

The this compound scaffold has also been extensively utilized in the development of ligands that modulate the activity of various G-protein coupled receptors (GPCRs), which are integral to a wide array of physiological processes and are major targets for drug discovery.

Serotonin (B10506) (5-HT3) Receptor Antagonism

The serotonin 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. jmchemsci.com The development of potent and selective 5-HT3 receptor antagonists has been a significant focus of medicinal chemistry research.

Indazole derivatives have been identified as potent 5-HT3 receptor antagonists. nih.gov Early research in this area led to the discovery of compounds like BRL 43694 (6g), an indazole-3-carboxylic acid derivative, which was found to be a potent and selective 5-HT3 antagonist and an effective antiemetic agent. nih.gov The structure-activity relationship studies revealed that alterations of the aromatic nucleus of parent compounds led to potent antagonists. While the specific impact of a 5-methoxy substituent is not explicitly detailed in this early work, the general finding that modifications to the indazole ring can significantly impact 5-HT3 receptor affinity suggests that the this compound scaffold is a promising starting point for the design of novel antagonists.

More recent studies have evaluated indazole analogs of 5-MeO-DMT as serotonin receptor 2 agonists, highlighting the versatility of the methoxy-indazole scaffold in targeting different serotonin receptor subtypes. nih.govacs.orgsemanticscholar.org

Cholecystokinin (B1591339) A (CCK-A) Receptor Agonism

The cholecystokinin A (CCK-A) receptor is a GPCR that plays a crucial role in regulating satiety and gallbladder contraction. The development of CCK-A receptor agonists has been pursued as a potential therapeutic strategy for the treatment of obesity.

Research in this area has led to the discovery of a series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent and orally active CCK-A agonists. While these compounds are not direct derivatives of this compound, the indazole moiety is a key pharmacophoric element. The structure-activity relationship studies of these compounds have provided insights into the requirements for CCK-A receptor agonism, although the specific influence of substituents on the indazole ring, such as a 5-methoxy group, has not been the primary focus of the published research.

Dopamine (B1211576) Receptor Modulation (e.g., D3 Dopamine Receptor Agonism)

Dopamine receptors, particularly the D3 subtype, are implicated in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The development of selective D3 receptor ligands is therefore of significant therapeutic interest.

While the direct exploration of this compound derivatives as D3 dopamine receptor agonists is not well-documented, the broader field of dopamine receptor modulation has seen the investigation of various heterocyclic scaffolds. For instance, a series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit have been synthesized and evaluated as D3-selective antagonists. nih.gov This highlights the importance of methoxy-substituted aromatic systems in achieving selectivity for dopamine receptor subtypes. The potential for the this compound scaffold to serve as a platform for the design of novel D3 receptor agonists remains an area for future investigation.

CC-Chemokine Receptor 4 (CCR4) Antagonism

The CC-chemokine receptor 4 (CCR4) is a key mediator of T-cell trafficking and is implicated in inflammatory and allergic diseases, as well as in some types of cancer. Consequently, the development of CCR4 antagonists has emerged as a promising therapeutic strategy.

A significant breakthrough in this area has been the discovery of a series of indazole arylsulfonamides as potent and allosteric CCR4 antagonists. nih.govacs.orgacs.org Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds, providing a detailed understanding of the structural requirements for high-affinity binding.

The SAR investigations revealed that methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were the more potent substituents. acs.org While the focus of this particular study was on C4 substitution, it underscores the importance of methoxy groups in achieving potent CCR4 antagonism. Furthermore, only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org The most potent N3-substituent was found to be 5-chlorothiophene-2-sulfonamide. acs.org These detailed SAR findings led to the identification of GSK2239633A (analogue 6), a potent and orally bioavailable CCR4 antagonist that was selected for further development. acs.org

Table 2: CCR4 Antagonistic Activity of Selected Indazole Arylsulfonamide Derivatives

| Compound | Indazole C4-Substituent | N3-Substituent | N1-Substituent | CCR4 Binding (pIC50) |

| GSK2239633A (6) | 4-Methoxy | 5-chlorothiophene-2-sulfonamide | meta-substituted benzyl (B1604629) with α-amino-3-[(methylamino)acyl]- group | High |

| Analogue with C4-H | Hydrogen | 5-chlorothiophene-2-sulfonamide | meta-substituted benzyl | Lower than C4-Methoxy |

| Analogue with C5-Methyl | 4-Methoxy | 5-chlorothiophene-2-sulfonamide | meta-substituted benzyl | Reduced activity |

Estrogen Receptor Binding

The indazole scaffold has been identified as a promising pharmacophore for developing ligands that selectively target estrogen receptors (ERs), particularly the beta subtype (ERβ). nih.gov Research into nonsteroidal compounds featuring a phenyl-2H-indazole core has led to the synthesis of derivatives with high binding affinity and significant selectivity for ERβ over the alpha subtype (ERα). nih.gov

The selectivity of these compounds is influenced by the nature of the substituent at the C-3 position of the indazole ring. Derivatives with polar or polarizable groups, such as halogens, trifluoromethyl (CF₃), or nitrile (CN), have demonstrated particularly high affinity for ERβ, in some cases comparable to that of the natural ligand, estradiol. nih.gov This has led to compounds with ERβ affinity selectivity ratios greater than 100. nih.gov

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Selectivity Ratio (ERβ/ERα) |

|---|---|---|---|

| FPIE (1h) | 0.2 | 3.4 | 17 |

| FEIE (1i) | 0.1 | 4.1 | 41 |

Mechanisms of Action in Pre-clinical Investigations

Derivatives of the this compound scaffold exert their biological effects through diverse mechanisms of action, as revealed in a variety of pre-clinical studies. These mechanisms range from the inhibition of key enzymes in inflammatory pathways to the modulation of transcription factors and signaling cascades involved in cell growth and immune response.

A primary anti-inflammatory mechanism identified for 1,5-disubstituted indazol-3-ols is the potent inhibition of 5-lipoxygenase (5-LOX). nih.gov For example, the derivative 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was found to strongly inhibit the 5-LOX-catalyzed oxidation of arachidonic acid with a half-maximal inhibitory concentration (IC50) of 44 nM. nih.gov Other indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), with IC50 values ranging from 12.32 to 23.42 μM, indicating that cyclooxygenase inhibition is another important mechanism for their anti-inflammatory effects. nih.gov

In the context of immune modulation and anti-psoriasis activity, certain 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives have been identified as agonists of the Aryl Hydrocarbon Receptor (AHR). researchgate.netnih.gov Activation of the AHR pathway by these compounds leads to the regulated expression of target genes like CYP1A1. researchgate.netnih.gov

For anticancer applications, indazole derivatives have been shown to induce apoptosis and affect the cell cycle. nih.govnih.gov One specific 1H-indazole-3-amine derivative, compound 6o, is believed to exert its cytotoxic effects by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner. nih.govnih.gov

Furthermore, the indazole scaffold serves as a bioisostere for indoles, leading to the development of potent serotonin receptor subtype 2 (5-HT2) agonists. nih.gov The direct 1H-indazole analogue of 5-MeO-DMT, for instance, demonstrated activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors, highlighting a potential mechanism for applications in neurological research. nih.gov

| Mechanism of Action | Target | Compound Class/Example | Therapeutic Area |

|---|---|---|---|

| Enzyme Inhibition | 5-Lipoxygenase (5-LOX) | 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | Anti-inflammatory |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Indazole, 5-aminoindazole (B92378), 6-nitroindazole | Anti-inflammatory |

| Receptor Agonism | Aryl Hydrocarbon Receptor (AHR) | 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-ones | Anti-inflammatory (Psoriasis) |

| Apoptosis Induction | Bcl2 family / p53/MDM2 pathway | 1H-indazole-3-amine derivatives (e.g., Compound 6o) | Anticancer |

| Receptor Agonism | Serotonin 5-HT2 receptors | 1H-indazole analogue of 5-MeO-DMT | Neurological |

Exploration of Therapeutic Research Areas

The versatile chemical nature of the this compound scaffold and its derivatives has prompted extensive research into their therapeutic potential across several key areas, including inflammatory diseases, cancer, infectious diseases, and neurological disorders.

Anti-inflammatory: Indazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. nih.govnih.gov A series of 1,5-disubstituted indazol-3-ols showed interesting activity in different inflammation models. nih.gov Specifically, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol not only inhibited the 5-LOX enzyme but also inhibited the contraction of sensitized guinea pig tracheal segments (IC50 = 2.9 μM) and markedly reduced antigen-induced airway eosinophilia in guinea pigs. nih.gov In a model of topical inflammation, this compound also inhibited arachidonic acid-induced mouse ear edema. nih.gov Other studies have shown that indazole and its simple derivatives, like 5-aminoindazole and 6-nitroindazole, can dose-dependently inhibit carrageenan-induced hind paw edema in rats. nih.gov The anti-inflammatory effect is attributed, at least in part, to the inhibition of COX-2 and pro-inflammatory cytokines. nih.gov

Anticancer: The indazole core is a key component in numerous compounds investigated for anticancer activity. nih.govnih.govdntb.gov.ua A series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activity against several human cancer cell lines. nih.govnih.gov One compound in particular, designated 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while exhibiting greater selectivity for cancer cells over normal HEK-293 cells (IC50 = 33.2 µM). nih.govnih.gov Other research has focused on indazol-pyrimidine-based derivatives, with several compounds demonstrating potent cytotoxic activity against breast (MCF-7), lung (A549), and colon (Caco2) cancer cell lines, in some cases exceeding the potency of the reference drug. mdpi.com For example, compound 4f showed an IC50 of 1.629 μM against the MCF-7 cell line. mdpi.com Additionally, copper(II) complexes incorporating 1-benzyl-1H-indazol-3-ol have also been synthesized and show promising cytotoxicity against breast cancer cells. scribd.com

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| Compound 4f | MCF-7 (Breast Cancer) | 1.629 |

| Compound 4i | MCF-7 (Breast Cancer) | 1.841 |

| Compound 4a | MCF-7 (Breast Cancer) | 2.958 |

Anti-infective: The therapeutic exploration of indazoles extends to anti-infective agents. jmchemsci.com A novel series of multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives were synthesized and evaluated for their antimicrobial activity. Several of these compounds exhibited excellent to moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. jmchemsci.com Molecular docking studies suggest that these compounds may exert their effect by interacting with the active site of the DNA gyrase enzyme, a validated target for antibacterial drugs. jmchemsci.com

Neurological: Indazole-containing compounds are being actively investigated for their potential in treating neurological disorders, including Parkinson's disease and Alzheimer's disease. dntb.gov.uamedchemexpress.cn The mechanism of action in this area often involves the inhibition of key enzymes such as monoamine oxidase (MAO), glycogen (B147801) synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2). dntb.gov.uamedchemexpress.cn The structural similarity of the indazole ring to indole (B1671886) has also been exploited to create analogues of tryptamines that act as serotonin receptor agonists. nih.gov The direct 1H-indazole analogue of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) was found to be an agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, which are important targets in neuropsychopharmacology. nih.gov

Structure Activity Relationship Sar Studies of 5 Methoxy 1h Indazol 3 Ol Derivatives

Methodologies for SAR Elucidation

A variety of methodologies are employed to unravel the complex structure-activity relationships of 5-Methoxy-1H-indazol-3-ol and its analogs. These approaches can be broadly categorized into computational and experimental methods.

Computational Methods: In silico techniques play a pivotal role in modern drug discovery. nih.gov Fragment-based approaches and structure-based computational methods are utilized to design and screen potential derivatives. nih.gov These computational models help to rationalize the conformational ensembles of ligands in solution and predict their binding modes and affinities to target proteins. nih.gov Molecular docking studies, for instance, can predict the interactions of indazole derivatives with the active sites of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), highlighting key pharmacophoric features. nih.gov

Experimental Methods: The synthesis of a diverse library of derivatives with systematic structural modifications is fundamental to experimental SAR studies. These compounds are then subjected to a battery of in vitro and in vivo biological assays to determine their activity. For example, enzymatic assays are used to measure the inhibitory potency (e.g., IC50 values) against specific kinases, while cellular assays assess the anti-proliferative effects on various cancer cell lines. nih.gov Techniques such as whole-cell patch clamp assays can be used to evaluate the effects of compounds on ion channels. researchgate.net Furthermore, biophysical methods like X-ray crystallography can provide detailed atomic-level information about the binding of indazole derivatives to their protein targets, which is crucial for understanding the SAR at a molecular level.

Influence of Substitution Patterns on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the indazole ring system. SAR studies have systematically explored modifications at the N1-position, C3-position, and on the benzene (B151609) ring to optimize potency and selectivity.

The N1 position of the indazole ring is a critical point for modification, significantly impacting the pharmacological profile of the derivatives.

N1-Alkylation and Arylation: The introduction of various substituents at the N1 position can modulate the biological activity. For instance, in a series of allosteric CC-chemokine receptor 4 (CCR4) antagonists, N1 meta-substituted benzyl (B1604629) groups bearing an α-amino-3-[(methylamino)acyl] group were found to be the most potent. acs.org However, the presence of strongly basic amino groups in these substituents led to low oral absorption in vivo. acs.org

Heteroaromatic Substituents: The introduction of heteroaromatic groups at the N1 position has been explored in the development of CDK2/cyclin complex inhibitors. For example, pyrimidine-4-yl and 5-trifluoromethylpyridine-2-yl analogues were synthesized to investigate the impact of these modifications. nih.gov

Regioselectivity of N-Alkylation: The alkylation of the indazole ring can occur at either N1 or N2, and the ratio of the resulting isomers is sensitive to steric effects from substituents at C7. thieme-connect.de The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.org

A study on 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine CCK-A agonists investigated the structure-activity relationships at the N1-anilidoacetamide "trigger" moiety. Both agonist efficacy and binding affinity were modulated by varying the substituents on this moiety. nih.gov

The C3 position of the indazole core is another key site for chemical modification, and substituents at this position play a crucial role in determining biological activity.

Carbohydrazide (B1668358) Moiety: SAR studies have revealed that a suitably substituted carbohydrazide moiety at the C3 position of the indazole ring is crucial for strong in vitro inhibitory activities against certain enzymes. nih.gov

Aryl Groups: The presence of aryl groups at the C3 position has been shown to be important for the inhibitory activities of some indazole derivatives. nih.gov

Amide Linker Regiochemistry: In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the unique regiochemistry of the amide linker at the C3 position was found to be critical for the inhibition of calcium influx. The indazole-3-carboxamide was active, while its reverse amide isomer was inactive. nih.gov

Stereoelectronic Factors: The agonist efficacy in a series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine CCK-A agonists was affected by stereoelectronic factors within the C3 moiety. nih.gov

The functionalization of the C3 position of 1H-indazole is a key strategy for enhancing the pharmaceutical activity of its derivatives. mdpi.com

Substituents on the benzene portion of the indazole ring, including the 5-methoxy group, have a significant impact on the biological properties of these compounds.

5-Methoxy Group: The 5-methoxy group is a common feature in many biologically active indazole derivatives. For example, 5-methoxyindazole can be quantitatively iodinated at the 3-position, providing a key intermediate for further functionalization. chim.it

Other Substituents:

C4-Position: In a series of indazole arylsulfonamides, methoxy- or hydroxyl-containing groups were the more potent C4 substituents. acs.org SAR analysis of certain derivatives suggested that substituent groups at the 4-position of the 1H-indazole scaffold played a crucial role in IDO1 inhibition. nih.gov

C5, C6, and C7-Positions: For the indazole arylsulfonamides, only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org The substituent groups at the 6-position of the 1H-indazole scaffold were also found to be crucial for IDO1 inhibition. nih.gov The ratio of N1 to N2 alkylation is sensitive to steric effects caused by substituents at C7. thieme-connect.de

Stereoelectronic Factors in Activity Modulation

The biological activity of this compound derivatives is not solely dependent on the presence of specific functional groups but is also intricately modulated by stereoelectronic factors. These factors, which encompass both the spatial arrangement of atoms (steric effects) and the distribution of electrons (electronic effects), play a critical role in ligand-receptor interactions.

For instance, the agonist efficacy in a series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine CCK-A agonists was found to be affected by stereoelectronic factors within the C3 moiety. nih.gov This suggests that the three-dimensional shape and electronic properties of the substituent at this position are crucial for productive binding to the receptor and eliciting a biological response.

Furthermore, the regioselectivity of N-alkylation in indazoles is highly sensitive to steric effects caused by substituents at the C3 and C7 positions. thieme-connect.de This highlights how the steric bulk of neighboring groups can influence the accessibility of the nitrogen atoms and thus direct the outcome of chemical reactions, ultimately impacting the biological profile of the final compound.

Identification of Key Pharmacophoric Elements

Through extensive SAR studies, key pharmacophoric elements essential for the biological activity of this compound derivatives have been identified. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For indazole-based compounds, the 1H-indazole structure itself is often considered a novel key pharmacophore. nih.gov Docking models have indicated that the 1H-indazoles motif can have effective interactions with biological targets. nih.gov

Specific key features that have been identified include:

The 1H-indazole ring as a core scaffold.

A suitably substituted carbohydrazide moiety at the C3 position for certain inhibitory activities. nih.gov

Aryl groups at the C3 and C6 positions have been shown to be crucial for some inhibitory activities. nih.gov

The identification of these pharmacophoric elements is crucial for the rational design of new and more potent derivatives. By understanding the essential structural requirements for activity, medicinal chemists can focus their synthetic efforts on molecules that are more likely to exhibit the desired biological effects.

Computational Chemistry and Molecular Modeling Studies of 5 Methoxy 1h Indazol 3 Ol and Its Analogs

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 5-Methoxy-1H-indazol-3-ol and its analogs might interact with biological targets at the molecular level.

Molecular docking studies on various indazole analogs have successfully predicted their binding modes and affinities for a range of biological targets. For instance, docking studies on indazole derivatives designed as Hypoxia-inducible factor (HIF)-1α inhibitors have shown good binding efficiency within the active site of the protein. Similarly, novel indazole-based derivatives have been docked against the VEGFR-2 kinase enzyme to elucidate their binding interactions.

In a study of indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) targeting serotonin (B10506) receptors, docking was used to understand their potent agonist activity. The predicted binding poses helped to rationalize the high potency of certain compounds within the 5-HT2A orthosteric pocket. The binding energy, often calculated as a docking score in kcal/mol, provides a quantitative estimate of the binding affinity, allowing for the ranking of different analogs and the prioritization of compounds for synthesis and biological testing. For example, studies on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates demonstrated highly stable binding with the Leishmania trypanothione (B104310) reductase (TryR) enzyme.

Table 1: Examples of Molecular Docking Studies on Indazole Analogs

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| Indazole Derivatives | HIF-1α | Good binding efficiency in the active site. |

| 3-Chloro-6-nitro-1H-indazole Derivatives | Leishmania Trypanothione Reductase (TryR) | Highly stable binding, network of hydrophobic and hydrophilic interactions. |

| Indazole Analogs of 5-MeO-DMT | Serotonin Receptor 2A (5-HT2A) | Predicted binding poses helped rationalize high potency. |

| 5-Substituted-1H-indazole Derivatives | Glycogen (B147801) Synthase Kinase-3 beta (GSK-3β) | Identified essential interacting residues in the active site. |

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that form crucial interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are vital for molecular recognition and binding affinity.

For 5-substituted indazole derivatives targeting GSK-3β, docking studies identified Val135, Gln185, Arg141, and Asp200 as essential interacting residues. In the case of potent indazole-ethanamine analogs acting as 5-HT2A agonists, in silico docking suggested that a halogen-bonding interaction with the residue Phe234 was a key contributor to high potency. Theoretical studies have established that the 1H-indazol-3-ol tautomer is the predominant and most stable form, which is critical for determining the correct geometry and hydrogen bonding patterns in docking simulations. These insights are invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of new analogs with improved potency and selectivity.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated biological environment. MD simulations on indazole derivatives have been used to validate docking poses and to understand the conformational dynamics of both the ligand and the target protein upon binding.

For the most potent indazole-based HIF-1α inhibitor, MD simulations confirmed that the compound remained stable within the active site of the protein. Similarly, simulations of a 3-chloro-6-nitro-1H-indazole derivative complexed with the TryR enzyme showed that the complex remained in good equilibrium, with a structural deviation of approximately 1–3 Å, indicating high stability. These simulations can reveal subtle conformational changes and the role of water molecules in mediating interactions, providing a more accurate picture of the binding event. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation helps to quantify the stability of the complex and the flexibility of specific regions of the protein, respectively.

Theoretical Studies on Tautomeric Preferences and Aromaticity

The indazole core is subject to tautomerism, meaning it can exist in different isomeric forms that readily interconvert. For this compound, the key equilibrium is between the 1H-indazol-3-ol form and the 1,2-dihydro-3H-indazol-3-one (or "indazolin-3-one") form. Computational studies are crucial for determining the relative stability of these tautomers.

Theoretical calculations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. More specifically for the indazol-3-ol scaffold, computational analysis using absolute shieldings calculated at the GIAO/B3LYP/6-311++G(d,p) level determined that the 1H-indazol-3-ol tautomer is the predominant form in solution. This preference is largely attributed to the preservation of aromaticity in the heterocyclic ring, which is lost in the keto (indazolin-3-one) form. Understanding the dominant tautomeric form is essential for accurately modeling receptor interactions, as it defines the molecule's shape and the positions of hydrogen bond donors and acceptors.

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen virtual libraries for novel compounds with the potential for similar activity.

A ligand-based pharmacophore study was conducted on Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin to discover novel Estrogen Receptor Alpha (ERα) inhibitors. The best-developed pharmacophore model consisted of three key features: one hydrophobic group, one hydrogen bond acceptor, and one aromatic ring interaction. This model was subsequently used for virtual screening to identify new potential hits. In another study on indazole derivatives as HIF-1α inhibitors, a five-point pharmacophore hypothesis (A1D2R3R4R5_4) was generated, which, in combination with 3D-QSAR contour maps, could be used to design more potent inhibitors. These models serve as a powerful tool for abstracting the key molecular interaction features from a set of active compounds, guiding the discovery of structurally diverse molecules with the same mechanism of action.

Computational Predictions of Physicochemical and Biological Relevance (excluding ADMET results)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate variations in the physicochemical properties of compounds with their biological activities. These models can predict the activity of new compounds based on their calculated molecular descriptors.

A 2D/3D-QSAR study was conducted on a series of 5-substituted-1H-indazole derivatives to optimize their inhibitory activity against GSK-3β. The resulting models identified several descriptors as being important for biological activity, including SlogP (a measure of lipophilicity), electrostatic potential, and hydrophobicity. Such models provide a structural framework for designing new inhibitors by highlighting which physicochemical properties are most influential. For example, the finding that specific electrostatic and hydrophobic features are important can guide the selection of substituents to place on the indazole scaffold to enhance biological relevance and potency. These computational predictions are vital for prioritizing synthetic efforts and focusing resources on compounds with the highest probability of success.

Table 2: Key Physicochemical Descriptors from QSAR Studies on Indazole Analogs

| QSAR Study Subject | Important Descriptors Identified | Implication for Biological Relevance |

|---|---|---|

| 5-Substituted-1H-indazole Derivatives (GSK-3β Inhibitors) | SlogP, Electrostatic Potential (E_451, E_229), Hydrophobicity (H_1052) | Highlights the importance of lipophilicity and specific electronic and hydrophobic features for activity. |

| Indazole Derivatives (HIF-1α Inhibitors) | Steric and Electrostatic Fields | Provides a structural framework to understand how size, shape, and electronic properties influence inhibitory potency. |

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes for Complex Indazol-3-ol Derivatives

Recent advancements aim to streamline the synthesis of polysubstituted indazoles. Methodologies like copper-catalyzed C3 amination of 2H-indazoles and the use of heteropoly acids for catalyzed condensation reactions represent cleaner and simpler approaches. researchgate.net Silver(I)-mediated intramolecular oxidative C-H amination has also emerged as an efficient technique for creating 3-substituted indazoles that are otherwise difficult to synthesize. nih.govnih.gov Other modern strategies include:

Palladium-catalyzed cross-coupling reactions for building carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com

Organophosphorus-mediated reductive cyclization. nih.gov

Tandem Rh(III)-mediated C-H alkylation followed by intramolecular decarboxylative cyclization. nih.gov

These novel routes provide robust platforms for generating libraries of complex indazol-3-ol derivatives, enabling deeper exploration of their therapeutic potential. researchgate.net The development of eco-friendly procedures is a key paradigm for helping medicinal chemists design and synthesize novel and potent compounds for various disorders.

Table 1: Emerging Synthetic Strategies for Indazole Derivatives

| Synthetic Strategy | Description | Key Advantages |

|---|---|---|

| Silver(I)-Mediated C-H Amination | Involves intramolecular oxidative C-H amination to construct the 1H-indazole core. nih.govnih.gov | Efficient for synthesizing a variety of 3-substituted indazoles that are difficult to produce via other methods. nih.govnih.gov |

| Copper-Catalyzed C3 Amination | A method for the amination of 2H-indazoles under mild conditions to produce indazole-containing indazol-3(2H)-one derivatives. researchgate.net | Proceeds under mild conditions and can produce moderate to excellent yields. researchgate.net |

| Heteropoly Acid Catalysis | Utilizes tungsten or molybdenum metal-containing heteropoly acids to catalyze the condensation reaction between substituted 2-hydroxy benzaldehydes/acetophenones and hydrazine (B178648) derivatives. researchgate.net | Represents a clean and simple methodology for synthesizing substituted indazoles. researchgate.net |

| Palladium-Catalyzed Reactions | Includes intramolecular C-N bond formation and cross-coupling reactions to assemble diverse chemical scaffolds. hilarispublisher.comnih.gov | Enables rapid assembly of complex structures and has become indispensable for constructing C-C and C-heteroatom bonds. hilarispublisher.com |

Exploration of Underexplored Biological Targets for the Indazole Scaffold

The indazole core is a recognized pharmacophore present in numerous approved drugs, largely kinase inhibitors like Axitinib and Pazopanib. nih.govmdpi.com However, the therapeutic potential of this scaffold extends far beyond its current applications. Researchers are actively exploring novel biological targets to address unmet medical needs.

One promising area is the inhibition of G protein-coupled receptor kinases (GRKs), where indazole-containing compounds have shown potential. nih.gov Specifically, GRK2 and GRK5 are overexpressed in heart failure, making them key therapeutic targets. nih.gov Another emerging target is the Mitogen-Activated Protein Kinase 1 (MAPK1), against which novel indazole-sulfonamide derivatives have been investigated as potential anti-cancer agents. mdpi.com

Further exploration has identified other potential targets:

Lipoamide dehydrogenase (Lpd) : In the fight against tuberculosis, progression from an indazole to a 2-cyanoindole scaffold has led to inhibitors with improved residence time on the Mycobacterium tuberculosis (Mtb) Lpd enzyme, enhancing antibacterial activity. nih.govnih.gov

Diacylglycerol Kinase Alpha (DGKα) : Selective inhibitors of DGKα are being developed to enhance cancer immunotherapy by restoring T cell activation. acs.org

Fibroblast Activation Protein (FAP) : FAP has become a promising molecular target for cancer theranostics, with research focusing on FAP inhibitors conjugated with therapeutic radionuclides. acs.org

AMP-activated protein kinase (AMPK) : Novel indazole propionic acid derivatives are being investigated as AMPK activators for treating inflammatory and autoimmune diseases. acs.org

The versatility of the indazole scaffold allows it to interact with a wide range of biological macromolecules, suggesting that its full therapeutic potential is yet to be unlocked. researchgate.net

Table 2: Selected Underexplored Targets for the Indazole Scaffold

| Target | Therapeutic Area | Rationale |

|---|---|---|

| G protein-coupled receptor kinases (GRKs) | Heart Failure | GRK2 and GRK5 are overexpressed in the failing heart. nih.gov |

| Lipoamide dehydrogenase (Lpd) | Tuberculosis | A novel target to overcome drug resistance in Mycobacterium tuberculosis. nih.govnih.gov |

| MAPK1 | Cancer | Indazole-sulfonamide derivatives show promise as inhibitors of this key signaling protein. mdpi.com |

| Diacylglycerol Kinase Alpha (DGKα) | Cancer Immunotherapy | Inhibition can restore T cell activation and enhance antitumor immunity. acs.org |

| Fibroblast Activation Protein (FAP) | Cancer Theranostics | A promising target for FAP-targeted radionuclide therapy. acs.org |

Integration of Advanced Computational Methodologies in Drug Design and Optimization

The integration of computational tools has become indispensable in modern drug discovery, significantly accelerating the process from hit identification to lead optimization. sysrevpharm.orgbeilstein-journals.org For indazole-based drug design, these methodologies are crucial for understanding complex structure-activity relationships (SAR) and designing novel, potent, and selective molecules.

Computer-Aided Drug Design (CADD) encompasses both structure-based (SBDD) and ligand-based (LBDD) approaches. beilstein-journals.orgscilit.com

Structure-Based Drug Design (SBDD) : When the 3D structure of a biological target is known, SBDD methods like molecular docking are employed to predict the binding orientation and affinity of indazole derivatives within the active site. beilstein-journals.orgmdpi.com This was utilized in the design of indazole-based Aurora kinase inhibitors, where docking analysis helped explain the binding modes and potency of different analogs. nih.gov

Ligand-Based Drug Design (LBDD) : In the absence of a target's 3D structure, LBDD methods are used. scilit.com These include Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping, which rely on the chemical features of known active compounds to guide the design of new ones. mdpi.com

Advanced computational techniques such as virtual screening allow for the rapid evaluation of large chemical libraries to identify promising indazole-based hits. openmedicinalchemistryjournal.comnih.gov Molecular dynamics (MD) simulations provide deeper insights into the dynamic interactions between a ligand and its target, accounting for protein flexibility, which is a key challenge in drug discovery. beilstein-journals.orgscilit.com These in silico tools enable a more rational approach to drug design, reducing the time and cost associated with traditional trial-and-error methods. sysrevpharm.org

Strategies for Rational Design of 5-Methoxy-1H-indazol-3-ol Analogs with Improved Selectivity and Potency

The rational design of new this compound analogs focuses on strategic structural modifications to enhance their biological activity and selectivity for specific targets. This process often involves a combination of computational modeling and synthetic chemistry.

Key strategies include:

Molecular Hybridization : This involves combining the indazole scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. nih.gov For instance, constructing 3,5-disubstituted indazole derivatives by introducing groups like mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C-3 position and various aromatic groups at the C-5 position can enhance antitumor activity and explore new kinase targets. mdpi.com

Structure-Guided Design : Utilizing crystallographic data of ligand-target complexes allows for precise modifications to improve binding interactions. For example, substituting a benzodioxole "warhead" with an indazole in certain kinase inhibitors led to more potent compounds due to stronger interactions with the kinase hinge region. nih.gov However, this also highlighted a challenge, as the increased potency came at the cost of selectivity, demonstrating the delicate balance required in rational design. nih.gov

Scaffold Hopping and Core Structure Replacement : Replacing the core indazole structure or parts of it with bioisosteric groups can lead to compounds with improved properties. This was demonstrated in the development of potent FGFR1 inhibitors from a 1H-indazol-3-amine scaffold. nih.gov

Targeted Substituent Modification : As seen in the development of FLT3 inhibitors, systematic substitution on the indazole and associated benzimidazole (B57391) rings allows for fine-tuning of inhibitory activity against both wild-type and mutant kinases, addressing drug resistance. nih.govresearchgate.net

By employing these rational design strategies, researchers can systematically optimize the this compound scaffold to develop next-generation therapeutics with superior potency, selectivity, and pharmacokinetic profiles.

Q & A

Basic: What are effective synthetic routes for 5-Methoxy-1H-indazol-3-ol, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of this compound can be adapted from indole/indazole derivatization strategies. Key steps include:

- Cyclization : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for heterocycle formation. For example, and describe similar protocols using CuI in PEG-400:DMF solvent systems (2:1 ratio) under nitrogen, yielding ~30–35% after 12 hours .

- Purification : Employ flash column chromatography (70:30 EtOAc:hexanes) or recrystallization from hot EtOAc to isolate the product .

- Optimization : Adjust reaction time, catalyst loading (e.g., 1.15–1.16 g CuI per 5–8 mmol substrate), or solvent polarity to improve yields.

Basic: How can this compound be characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis : Assign protons and carbons via 1H/13C NMR in DMSO-d6. Key signals include aromatic protons (δ 6.5–8.6 ppm), methoxy groups (δ ~3.7 ppm), and hydroxyl protons (broad singlet, δ ~10–12 ppm) .

- Mass Spectrometry : Confirm molecular weight via FAB-HRMS or ESI-MS, targeting [M+H]+ peaks (e.g., m/z 335.15 for similar indole derivatives) .

- TLC Validation : Use 70:30 EtOAc:hexanes (Rf ~0.33–0.49) to monitor reaction progress .

Advanced: How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement (e.g., reports bond lengths and angles for indazole derivatives). Compare experimental data with Density Functional Theory (DFT)-optimized structures .

- Validation : Cross-reference crystallographic parameters (e.g., torsion angles, hydrogen bonding) with NMR and IR data. Address discrepancies by re-examining data collection (e.g., twinning, resolution limits) .

- Software Tools : Employ Olex2 or Mercury for visualization and validation of electron density maps .

Advanced: What strategies enhance the bioactivity of this compound through structural modifications?

Methodological Answer:

- SAR Studies : Introduce substituents at positions 1, 3, or 5. For example:

- Molecular Docking : Use AutoDock Vina to predict interactions with targets (e.g., bacterial enzymes). Validate with in vitro assays (MIC/MBC) .

Advanced: How should researchers analyze contradictory synthetic yields or spectral data in published protocols?

Methodological Answer:

- Data Triangulation : Compare protocols for catalyst loading (e.g., CuI in vs. 4), solvent systems (PEG-400:DMF vs. DMF alone), or purification methods .

- Reproducibility Tests : Replicate conditions with controlled variables (e.g., inert atmosphere, reagent purity).

- Error Analysis : Apply statistical tools (e.g., ANOVA) to assess significance of yield differences. Reference ’s framework for qualitative data contradiction resolution .

Advanced: What methodologies are recommended for studying the antioxidant or anticancer mechanisms of this compound?

Methodological Answer:

- In Vitro Assays :

- Antioxidant : Measure ROS scavenging via DPPH/ABTS assays (IC50 values).

- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare with normal cells (e.g., HEK293) .

- Mechanistic Studies :

Basic: How can researchers ensure the purity of this compound during synthesis?

Methodological Answer:

- Chromatography : Use preparative HPLC with C18 columns (MeCN:H2O mobile phase) for high-purity isolation.

- Melting Point Analysis : Compare experimental values (e.g., 160–165°C) with literature data .

- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation) .

Advanced: What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), solubility, and bioavailability.

- DFT Calculations : Gaussian 09 for optimizing geometry and calculating HOMO/LUMO energies (correlate with redox activity) .

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose synthetic routes from commercial precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.